molecular formula C15H22FN3O B4813646 N-(1-ETHYL-4-PIPERIDYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA

N-(1-ETHYL-4-PIPERIDYL)-N'-(3-FLUORO-4-METHYLPHENYL)UREA

Cat. No.: B4813646
M. Wt: 279.35 g/mol
InChI Key: LXMUQVUNXQELSB-UHFFFAOYSA-N
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Description

N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including the presence of a piperidine ring and a fluorinated aromatic moiety, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from ethylamine and a suitable precursor, such as 4-piperidone.

    Introduction of the Fluorinated Aromatic Group: The fluorinated aromatic moiety is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the piperidine intermediate.

    Urea Formation: The final step involves the reaction of the piperidine intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and fluorinated aromatic compounds.

    Medicine: Potential therapeutic agent for the treatment of neurological disorders or as an analgesic.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ETHYL-4-PIPERIDYL)-N’-(4-METHYLPHENYL)UREA: Lacks the fluorine atom, which may affect its biological activity.

    N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUOROPHENYL)UREA: Similar structure but without the methyl group on the aromatic ring.

Uniqueness

N-(1-ETHYL-4-PIPERIDYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA is unique due to the presence of both the fluorine atom and the methyl group on the aromatic ring, which may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-3-19-8-6-12(7-9-19)17-15(20)18-13-5-4-11(2)14(16)10-13/h4-5,10,12H,3,6-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMUQVUNXQELSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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